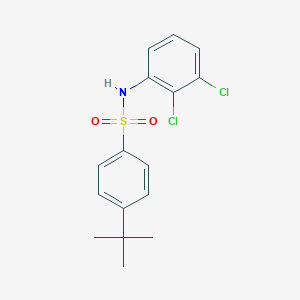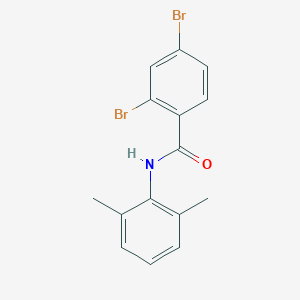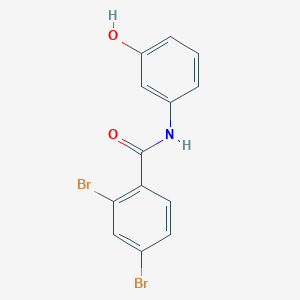
4-tert-butyl-N-(2,3-dichlorophenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-tert-butyl-N-(2,3-dichlorophenyl)benzenesulfonamide, commonly known as DIDS, is a sulfonamide compound that has been widely used in scientific research. DIDS is a potent inhibitor of anion transporters, including chloride/bicarbonate exchangers and chloride channels.
作用机制
DIDS inhibits anion transporters by binding to a specific site on the transporter protein. This binding prevents the transporter from functioning properly, leading to a disruption of ion transport across cell membranes. DIDS is a non-specific inhibitor, meaning it can inhibit multiple types of anion transporters.
Biochemical and Physiological Effects
DIDS has been shown to have a number of biochemical and physiological effects. It can cause an increase in intracellular pH by inhibiting the transport of bicarbonate ions, and can also inhibit the transport of other anions such as sulfate and phosphate. DIDS has been shown to inhibit the formation of the clotting enzyme thrombin, and can also inhibit the activity of the enzyme carbonic anhydrase.
实验室实验的优点和局限性
One advantage of using DIDS in lab experiments is its potency as an inhibitor of anion transporters. This allows researchers to study the role of these transporters in biological processes with a high degree of specificity. However, the non-specific nature of DIDS can also be a limitation, as it can inhibit multiple types of anion transporters. Additionally, DIDS has been shown to have off-target effects on other proteins, which can complicate interpretation of experimental results.
未来方向
There are several future directions for research involving DIDS. One area of interest is the development of more specific inhibitors of anion transporters, which would allow for more precise manipulation of these transporters in biological systems. Another area of interest is the study of the role of anion transporters in disease states, such as cystic fibrosis and hypertension. Finally, the development of new methods for delivering DIDS to specific tissues or cell types could allow for more targeted inhibition of anion transporters in vivo.
合成方法
DIDS can be synthesized by reacting 2,3-dichloronitrobenzene with tert-butylamine to form 2,3-dichloro-N-tert-butylaniline. The resulting compound is then reacted with benzenesulfonyl chloride to form DIDS.
科学研究应用
DIDS has been widely used in scientific research to study the role of anion transporters in various biological processes. It has been used to study the transport of chloride ions in red blood cells, the role of chloride channels in neuronal signaling, and the regulation of ion transport in the kidney.
属性
产品名称 |
4-tert-butyl-N-(2,3-dichlorophenyl)benzenesulfonamide |
|---|---|
分子式 |
C16H17Cl2NO2S |
分子量 |
358.3 g/mol |
IUPAC 名称 |
4-tert-butyl-N-(2,3-dichlorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H17Cl2NO2S/c1-16(2,3)11-7-9-12(10-8-11)22(20,21)19-14-6-4-5-13(17)15(14)18/h4-10,19H,1-3H3 |
InChI 键 |
RHWDJWQFECABEG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)Cl |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B310261.png)
![3-Isopropyl 5-(2-methoxyethyl) 4-[3-(isobutyrylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B310263.png)
![3-Isopropyl 5-(2-methoxyethyl) 4-{3-[(ethylsulfonyl)amino]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B310264.png)
![3-Isopropyl 5-(2-methoxyethyl) 2,6-dimethyl-4-{3-[(methylsulfonyl)amino]phenyl}-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B310265.png)
![3-Isopropyl 5-(2-methoxyethyl) 4-{3-[(cyclohexylcarbonyl)amino]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B310266.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B310270.png)
![2-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B310275.png)

![2,4-dibromo-N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B310277.png)

![2,4-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B310279.png)

![2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B310282.png)